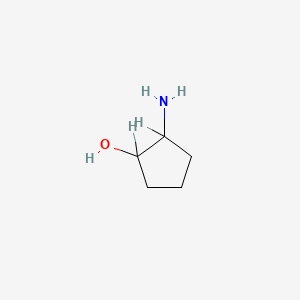

(1R,2S)-2-aminocyclopentanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “(1R,2S)-2-aminocyclopentanol” involves complex chemical reactions, often starting from simpler amino acids or cyclopentane derivatives. For example, Bergmeier et al. (1993) developed a method for the chirospecific synthesis of a related compound, (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, which is a key precursor for some carbocyclic nucleosides, highlighting the intricate steps involved in synthesizing structurally similar compounds (Bergmeier, Cobas, & Rapoport, 1993).

Molecular Structure Analysis

The molecular structure of cyclopentanol derivatives, including “(1R,2S)-2-aminocyclopentanol,” is characterized by the presence of strong intramolecular hydrogen bonds and a cis-fused [4.2.0]octane structural unit. This configuration confers high rigidity on the molecules, both in solution and in the gas phase, as observed in the structural study by Izquierdo et al. (2005), who focused on derivatives of 2-aminocyclobutane-1-carboxylic acid (Izquierdo et al., 2005).

Chemical Reactions and Properties

Cyclopentanol derivatives undergo various chemical reactions that highlight their reactivity and potential for further chemical manipulation. For instance, the synthesis of cyclopentanedicarboxylic amino acids demonstrates the ability of these compounds to form through reactions such as Dieckmann cyclization, showcasing their chemical versatility (Caputo et al., 2006).

Physical Properties Analysis

The physical properties of “(1R,2S)-2-aminocyclopentanol” and related compounds are crucial for understanding their behavior and potential applications. These properties, such as solubility, melting point, and specific rotation, are determined by the compound’s molecular structure and stereochemistry, as seen in the studies of cyclopentanol derivatives (Lou et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and ability to undergo specific transformations, are integral to the compound’s applications in synthesis and industry. The stereocontrolled synthesis and the presence of amino and hydroxyl groups in these compounds contribute to their chemical behavior and reactivity (Chang et al., 1994).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Sugar Mimics : (1R,2S)-2-Aminocyclopentanol has been used in the synthesis of aminocyclopentanols as mimics for intermediates in the hydrolysis of α-D-galactosides. These compounds were synthesized using a chiral building block derived from cyclopentane-1,4-lactone and tested for glycosidase inhibition, although no anomer selectivity was observed for α- and β-galactosidases (Bøjstrup & Lundt, 2005).

Enzymatic Synthesis : A study on the enzymatic strategies for the synthesis of (1R,2S)-2-aminocyclopentanecarboxylic acid (cispentacin) and its analogs focused on various methods for its preparation in enantiomerically pure form. The cyclopentane β-amino acid moiety in cispentacin has been highlighted as a key element in larger molecules with significant pharmacological properties, like the antibiotic amipurimycin (Forró & Fülöp, 2016).

Pharmacological Synthesis : A comprehensive overview was provided on methods developed for the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylic acid and its optical isomers, emphasizing its use as a pharmacophoric unit in hepatitis C virus (HCV) NS3/4A protease inhibitors. This work highlighted the high demand for this compound due to its application in the development of several drugs (Sato et al., 2016).

Biological and Pharmacological Research

Role in Metabotropic Receptor Agonism : Research on 1-aminocyclopentane-trans-1,3-dicarboxylic acid, a compound structurally related to (1R,2S)-2-aminocyclopentanol, showed its function as an agonist of the metabotropic glutamate receptor in mouse Purkinje neurons. This compound induced calcium mobilization and inward current in these neurons, suggesting its relevance in studying neurotransmitter systems (Linden, Smeyne, & Connor, 1994).

Antifungal Activity : The antifungal antibiotic cispentacin, a variant of (1R,2S)-2-aminocyclopentanecarboxylic acid, demonstrated novel biological activity against Candida albicans and other fungal species. This study highlighted the synthesis and structural optimization of cispentacin derivatives for improved antifungal efficacy (Forró & Fülöp, 2016).

Inhibitory Effects on Enzymes : Investigations into the stereochemistry of (1R,2S)-2-aminocyclopentanecarboxylic acid and its analogs revealed their potential as enzyme inhibitors. Different analogs exhibited varying levels of inhibition for different enzymes, underlining the importance of stereochemistry in biochemical interactions (Coulter et al., 1974).

Orientations Futures

The future directions for the study of “(1R,2S)-2-aminocyclopentanol” could involve further exploration of its synthesis, mechanism of action, and potential applications. For example, redox cofactor engineering could be a promising approach for optimizing the synthesis of this and similar compounds .

Mécanisme D'action

Mode of Action

It is likely that this compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes

Biochemical Pathways

Given the lack of information on its primary targets and mode of action, it is challenging to predict the specific pathways this compound might affect .

Pharmacokinetics

Information on its bioavailability, distribution in the body, metabolism, and excretion is currently lacking .

Result of Action

Without knowledge of its primary targets and mode of action, it is difficult to predict its specific molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1R,2S)-2-aminocyclopentanol. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how stable it is in various environments .

Propriétés

IUPAC Name |

(1R,2S)-2-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFOUICIRBXFRC-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-aminocyclopentanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.